

An In-Depth Technical Guide to the Mechanism of Action of AZ14145845

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), members of the TAM (Tyro3, Axl, Mer) family.[1] These kinases are crucial regulators of several cellular processes, and their dysregulation is implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of **AZ14145845**, detailing its biochemical and cellular activity, the signaling pathways it modulates, and its in vivo efficacy. All data and protocols presented herein are derived from the primary scientific literature to ensure accuracy and reproducibility.

Core Mechanism of Action: Dual Inhibition of Mer and Axl Kinases

AZ14145845 exerts its therapeutic effects by directly binding to the ATP-binding pocket of both Mer and Axl kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion. The dual inhibitory action is significant as both Mer and Axl are often co-expressed in tumors and can have overlapping and compensatory functions.

Quantitative Data: Biochemical and Cellular Potency



The inhibitory activity of **AZ14145845** against a panel of kinases was determined through various biochemical and cellular assays. The data clearly demonstrates the high potency and selectivity of **AZ14145845** for Mer and Axl kinases.

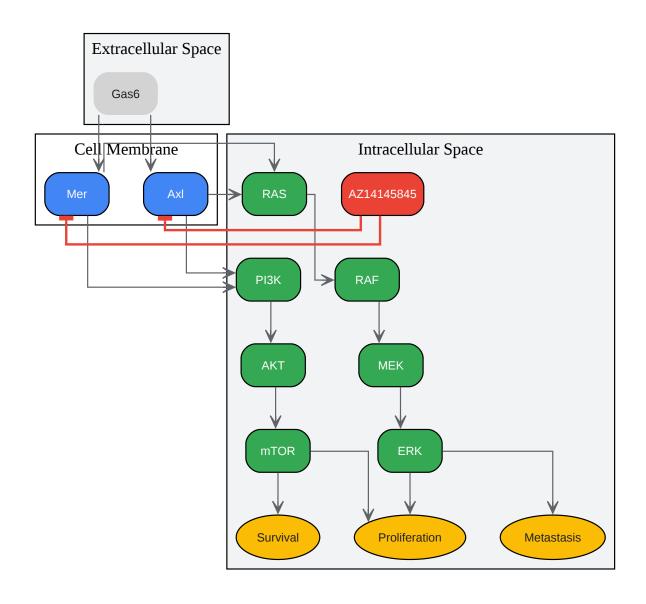
Target Kinase	Biochemical IC50 (nM)	Cellular IC50 (nM)
Mer	1.5	8
AxI	3.2	25
Tyro3	48	>1000
FLT3	230	-
VEGFR2	>1000	-
EGFR	>1000	-

IC50 values represent the concentration of **AZ14145845** required to inhibit 50% of the kinase activity or cellular phosphorylation.

Signaling Pathway Modulation

The inhibition of Mer and Axl by **AZ14145845** leads to the downregulation of key oncogenic signaling pathways. The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, both of which are central to cell growth, proliferation, and survival.





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Caption: AZ14145845 inhibits Mer and Axl, blocking downstream signaling.

Experimental Protocols Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of **AZ14145845** against purified Mer and Axl kinases.



Methodology:

- Recombinant human Mer and Axl kinase domains were expressed and purified.
- Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- The assay was performed in 384-well plates with a final volume of 10 μL.
- The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
- ATP was added at the Km concentration for each respective kinase.
- A biotinylated peptide substrate was used.
- AZ14145845 was serially diluted in DMSO and added to the wells.
- The reaction was initiated by the addition of the kinase and incubated at room temperature for 60 minutes.
- The reaction was stopped by the addition of EDTA.
- A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added to detect the phosphorylated substrate.
- The TR-FRET signal was read on a suitable plate reader.
- IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Inhibition of Mer and Axl Phosphorylation

Objective: To assess the ability of **AZ14145845** to inhibit Mer and AxI phosphorylation in a cellular context.

Methodology:

A549 (human lung carcinoma) cells, which endogenously express Mer and Axl, were used.



- Cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were serum-starved for 24 hours prior to treatment.
- AZ14145845 was serially diluted and added to the cells for 2 hours.
- Cells were then stimulated with Gas6 (the ligand for Mer and Axl) for 15 minutes to induce kinase phosphorylation.
- Following stimulation, cells were lysed in a buffer containing protease and phosphatase inhibitors.
- The levels of phosphorylated Mer (p-Mer) and phosphorylated Axl (p-Axl) in the cell lysates were quantified using a sandwich ELISA.
- Total Mer and Axl levels were also measured for normalization.
- IC50 values were determined by plotting the percentage of inhibition of phosphorylation against the concentration of AZ14145845.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AZ14145845 in a preclinical mouse model.

Methodology:

- Female athymic nude mice were used for the study.
- 1x10^7 A549 cells were implanted subcutaneously into the flank of each mouse.
- Tumors were allowed to grow to an average volume of 150-200 mm³.
- Mice were then randomized into vehicle control and treatment groups.
- AZ14145845 was formulated in a vehicle of 0.5% hydroxypropyl methylcellulose and 0.1%
 Tween 80 in water.
- The compound was administered orally once daily at doses of 10, 30, and 100 mg/kg.



- Tumor volume and body weight were measured twice weekly.
- At the end of the study, tumors were excised and weighed.
- Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

AZ14145845 is a highly potent and selective dual inhibitor of Mer and Axl receptor tyrosine kinases. It effectively blocks the downstream signaling pathways crucial for cancer cell proliferation and survival. The robust in vitro and in vivo activity of **AZ14145845**, as detailed in this guide, underscores its potential as a promising therapeutic agent for cancers driven by aberrant Mer and Axl signaling. The provided experimental protocols offer a foundation for further research and development of this and similar targeted therapies.

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References

- 1. medchemexpress.com [medchemexpress.com]
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